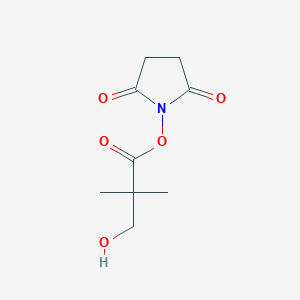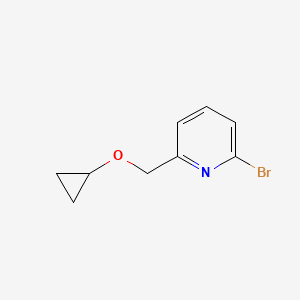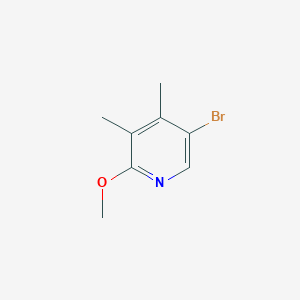
5-Bromo-2-methoxy-3,4-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methoxy-3,4-dimethylpyridine is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, methoxy, and methyl groups on the pyridine ring makes this compound unique and useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-3,4-dimethylpyridine typically involves the bromination of 2-methoxy-3,4-dimethylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-methoxy-3,4-dimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas is a common method.
Major Products Formed
Substitution Reactions: Products include 5-amino-2-methoxy-3,4-dimethylpyridine, 5-thio-2-methoxy-3,4-dimethylpyridine, and 5-alkoxy-2-methoxy-3,4-dimethylpyridine.
Oxidation Reactions: Products include 5-bromo-2-formyl-3,4-dimethylpyridine and 5-bromo-2-carboxy-3,4-dimethylpyridine.
Reduction Reactions: Products include 5-bromo-2-methoxy-3,4-dimethylpiperidine.
Aplicaciones Científicas De Investigación
5-Bromo-2-methoxy-3,4-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound have potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methoxy-3,4-dimethylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom can participate in halogen bonding, while the methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methoxypyridine: Similar in structure but lacks the additional methyl groups.
5-Bromo-2-methylpyridine: Lacks the methoxy group.
2-Methoxy-3,4-dimethylpyridine: Lacks the bromine atom.
Uniqueness
5-Bromo-2-methoxy-3,4-dimethylpyridine is unique due to the combination of bromine, methoxy, and methyl groups on the pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various organic compounds.
Propiedades
Fórmula molecular |
C8H10BrNO |
|---|---|
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-3,4-dimethylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-5-6(2)8(11-3)10-4-7(5)9/h4H,1-3H3 |
Clave InChI |
OXDSSEXMNLHNFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1Br)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B11716547.png)
![[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea](/img/structure/B11716553.png)
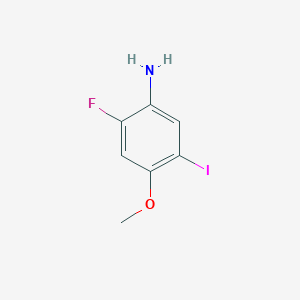
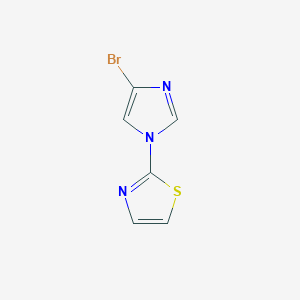
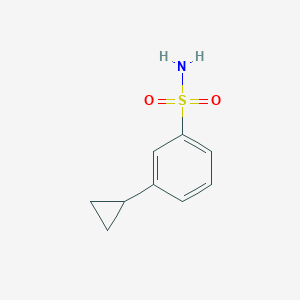

![1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)
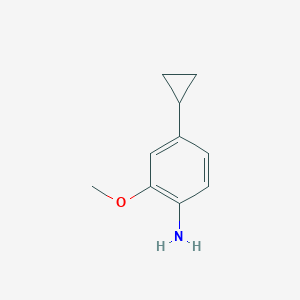
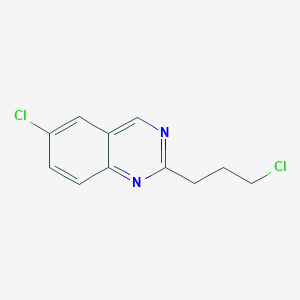
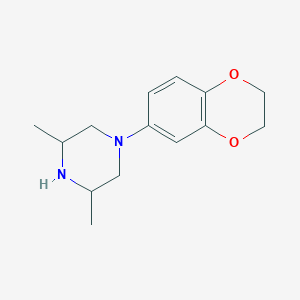
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
